molecular formula C8H13Cl2N3O2 B13468428 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride

Cat. No.: B13468428
M. Wt: 254.11 g/mol
InChI Key: DYPDGAWOLWJOCQ-UHFFFAOYSA-N
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Description

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride typically involves the reaction of cyclohexanone derivatives with hydrazine hydrate. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, methylamine, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in ethanol or other suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different indazole derivatives, while substitution reactions can produce a variety of substituted indazoles.

Scientific Research Applications

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, such as:

Uniqueness

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride is unique due to its specific functional groups and the resulting biological activities. Its amino and carboxylic acid groups contribute to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

7-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13;;/h5H,1-3,9H2,(H,10,11)(H,12,13);2*1H

InChI Key

DYPDGAWOLWJOCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=NN2)C(=O)O)N.Cl.Cl

Origin of Product

United States

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